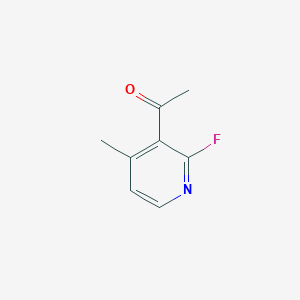
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, characterized by the presence of a fluoro and methyl group on the pyridine ring, and an ethanone group attached to the third carbon.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylpyridine.
Reaction Conditions: The key step involves the acylation of 2-fluoro-4-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.
Substitution: The fluoro group can be substituted by nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The fluoro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Fluoro-4-methylpyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloro-4-methylpyridin-3-yl)ethanone: The chloro group can lead to different reactivity and biological activity compared to the fluoro group.
1-(2-Fluoro-4-methylphenyl)ethanone: The phenyl ring instead of the pyridine ring alters the compound’s electronic properties and reactivity.
Biological Activity
1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H8FN. Its structure features a fluorine atom and a methyl group attached to a pyridine ring, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 151.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Chemical Class | Pyridine derivative |
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator of various biochemical pathways, which is crucial for its potential therapeutic effects. Preliminary studies suggest that it may influence metabolic pathways related to cancer and neuroprotection .
Enzyme Interaction
Research indicates that compounds with similar structures can inhibit enzymes involved in key metabolic processes. For instance, the binding affinity of this compound to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is being investigated, as these enzymes play significant roles in inflammation and cancer progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyridine ring, such as changing substituents or altering the position of the fluorine atom, can significantly affect the compound's potency and selectivity.
Case Study: Antitumor Activity
A study evaluated the antitumor activity of various pyridine derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups, like fluorine, exhibited enhanced inhibitory effects on cancer cell lines compared to their unsubstituted counterparts .
Biological Assays
To assess the biological activity of this compound, several in vitro assays were conducted:
- Cytotoxicity Assay : Using MTT assays on various cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
- Enzyme Inhibition Assay : The inhibition of COX enzymes was evaluated using spectrophotometric methods, showing promising results that warrant further investigation.
- Neuroprotective Studies : Preliminary tests indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis .
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(2-fluoro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
InChI Key |
JJXKMSYRYSZUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















